molecular formula C20H35NO2 B1598973 1-Hexadecylpyrrole-2,5-dione CAS No. 47296-49-1

1-Hexadecylpyrrole-2,5-dione

Cat. No. B1598973
CAS RN: 47296-49-1
M. Wt: 321.5 g/mol
InChI Key: QKMBVFKXQWIKOZ-UHFFFAOYSA-N
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Description

1-Hexadecylpyrrole-2,5-dione is a chemical compound with the molecular formula C20H35NO2 . It has a molecular weight of 321.497 Da .


Synthesis Analysis

The synthesis of 1-Hexadecylpyrrole-2,5-dione involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction results in the formation of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .


Molecular Structure Analysis

The molecular structure of 1-Hexadecylpyrrole-2,5-dione consists of 20 carbon atoms, 35 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 321.266785 Da .

Future Directions

The future directions for the study and application of 1-Hexadecylpyrrole-2,5-dione could involve further exploration of its pharmacological properties. For instance, a study synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and evaluated their anti-inflammatory activity . Such research could pave the way for the development of new therapeutic agents.

properties

IUPAC Name

1-hexadecylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(21)23/h16-17H,2-15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBVFKXQWIKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403950
Record name 1-hexadecylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecylpyrrole-2,5-dione

CAS RN

47296-49-1
Record name 1-hexadecylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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